molecular formula C52H102O4 B034335 2-HEXYLDECYL 12-[(1-OXOOCTADECYL)OXY]OCTADECANOATE CAS No. 100258-45-5

2-HEXYLDECYL 12-[(1-OXOOCTADECYL)OXY]OCTADECANOATE

Katalognummer: B034335
CAS-Nummer: 100258-45-5
Molekulargewicht: 791.4 g/mol
InChI-Schlüssel: YGERJSGCMKZWEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hexyldecyl 13-octadecanoyloxyoctadecanoate is a chemical compound with the molecular formula C52H102O4 and a molecular weight of 791.4 g/mol. This compound is known for its unique structure, which includes long hydrocarbon chains and ester functional groups. It is often used in various industrial and scientific applications due to its distinctive properties.

Vorbereitungsmethoden

The synthesis of 2-Hexyldecyl 13-octadecanoyloxyoctadecanoate typically involves esterification reactions. One common method is the reaction between 2-hexyldecanol and 13-octadecanoyloxyoctadecanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

2-Hexyldecyl 13-octadecanoyloxyoctadecanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, where nucleophiles such as hydroxide ions can replace the ester group, forming alcohols and carboxylates.

Wissenschaftliche Forschungsanwendungen

2-Hexyldecyl 13-octadecanoyloxyoctadecanoate has several scientific research applications:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: This compound can be used in lipid research to study the behavior of long-chain esters in biological membranes.

    Industry: It is used in the formulation of lubricants and surfactants due to its hydrophobic nature and ability to reduce surface tension.

Wirkmechanismus

The mechanism of action of 2-Hexyldecyl 13-octadecanoyloxyoctadecanoate involves its interaction with lipid membranes. The long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.

Vergleich Mit ähnlichen Verbindungen

2-Hexyldecyl 13-octadecanoyloxyoctadecanoate can be compared with similar long-chain esters, such as:

    2-Hexyldecyl 12-(1-oxooctadecyl)oxy]octadecanoate: This compound has a similar structure but differs in the position of the ester linkage.

    2-Hexyldecyl 13-(stearoyloxy)octadecanoate: Another similar compound with slight variations in the hydrocarbon chain length and branching.

These comparisons highlight the unique structural features of 2-Hexyldecyl 13-octadecanoyloxyoctadecanoate, which contribute to its specific properties and applications.

Eigenschaften

CAS-Nummer

100258-45-5

Molekularformel

C52H102O4

Molekulargewicht

791.4 g/mol

IUPAC-Name

2-hexyldecyl 12-octadecanoyloxyoctadecanoate

InChI

InChI=1S/C52H102O4/c1-5-9-13-17-19-20-21-22-23-24-25-26-31-35-41-47-52(54)56-50(44-38-16-12-8-4)45-39-33-29-27-28-30-34-40-46-51(53)55-48-49(42-36-15-11-7-3)43-37-32-18-14-10-6-2/h49-50H,5-48H2,1-4H3

InChI-Schlüssel

YGERJSGCMKZWEK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.